molecular formula C15H10BrCl2N3O2 B2766954 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime CAS No. 339279-66-2

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime

Cat. No.: B2766954
CAS No.: 339279-66-2
M. Wt: 415.07
InChI Key: WOEMKWWWQRPHKY-MWQMANNASA-N
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Description

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime is a complex organic compound that features a combination of bromine, chlorine, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Oxime formation: The hydrazone intermediate is then reacted with hydroxylamine to form the oxime group.

    Bromination: The final step involves the bromination of the phenyl ring to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal: Lacks the oxime group.

Uniqueness

The presence of both bromine and chlorine atoms, along with the oxime group, makes 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime unique. These functional groups can impart specific reactivity and properties that are not present in similar compounds.

Properties

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2N3O2/c16-10-3-1-9(2-4-10)15(22)14(8-19-23)21-20-13-6-11(17)5-12(18)7-13/h1-8,20,23H/b19-8+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEMKWWWQRPHKY-MWQMANNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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